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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

Cat. No.: B1331447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Benzoylcyclohexanone, a

significant β-diketone in organic synthesis. The document covers its discovery, historical

synthesis routes, physicochemical properties, and detailed experimental protocols. Particular

emphasis is placed on the elucidation of its synthesis pathways and keto-enol tautomerism

through diagrams and structured data.

Introduction and Physicochemical Properties
2-Benzoylcyclohexanone (C13H14O2) is a dicarbonyl compound featuring a benzoyl group

attached to the alpha-carbon of a cyclohexanone ring.[1] As a 1,3-diketone, its chemistry is

dominated by the acidic proton at the central carbon and its existence as a tautomeric mixture

of keto and enol forms. This structural feature makes it a versatile intermediate in the synthesis

of more complex molecules, including heterocyclic compounds and potential pharmaceutical

agents.[2][3]

Quantitative Data Summary
The fundamental physicochemical properties of 2-Benzoylcyclohexanone are summarized in

the table below for easy reference.
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Property Value Source

IUPAC Name 2-benzoylcyclohexan-1-one [1]

CAS Number 3580-38-9 [1][4]

Molecular Formula C₁₃H₁₄O₂ [1]

Molecular Weight 202.25 g/mol [1][4]

Melting Point 88-91 °C [4]

Appearance Solid [4]

InChI Key
YTVQIZRDLKWECQ-

UHFFFAOYSA-N
[1][4]

Historical Synthesis and Discovery
While a singular "discovery" event for 2-Benzoylcyclohexanone is not prominently

documented, its synthesis is deeply rooted in the development of classical organic reactions for

forming carbon-carbon bonds and introducing acyl groups alpha to a carbonyl. The primary

historical methods revolve around the acylation of cyclohexanone enolates or their synthetic

equivalents.

Direct Enolate Acylation
The most direct conceptual approach is the acylation of a pre-formed cyclohexanone enolate

with an acylating agent like benzoyl chloride. However, this method is fraught with challenges,

including:

O-acylation vs. C-acylation: The enolate is an ambident nucleophile, and reaction at the

oxygen atom to form an enol ester is a significant competing pathway.

Polyacylation: The product, 2-Benzoylcyclohexanone, is more acidic than the starting

cyclohexanone, leading to the formation of a new enolate that can be further acylated.

Self-condensation: The strong bases (e.g., alkoxides) used to form the enolate can promote

aldol-type self-condensation of the starting ketone.
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Controlling reaction conditions, such as the choice of counter-ion, solvent, and temperature, is

critical to favor the desired C-acylation product, but yields can be variable.

The Stork Enamine Synthesis: A Landmark
Advancement
A more controlled and widely adopted historical method is the Stork Enamine Synthesis,

developed by Gilbert Stork in 1954.[5] This strategy provides a milder and more selective route

for the α-acylation of ketones.[5][6][7] The process involves three key stages:

Enamine Formation: Cyclohexanone is reacted with a secondary amine (commonly

pyrrolidine or morpholine) to form a nucleophilic enamine.[5][8]

Acylation: The enamine, a neutral and highly reactive enolate equivalent, attacks the

electrophilic benzoyl chloride. This C-acylation step forms an intermediate iminium salt.[7][9]

Hydrolysis: The iminium salt is readily hydrolyzed with dilute acid to yield the final 2-
Benzoylcyclohexanone product and regenerate the secondary amine.[6][7]

The Stork enamine approach largely overcomes the issues of O-acylation and polyacylation,

making it a superior and historically significant method for preparing 2-Benzoylcyclohexanone
and other 1,3-diketones.[7]
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General Pathway for Stork Enamine Synthesis
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Caption: Stork Enamine Synthesis pathway for 2-Benzoylcyclohexanone.

Experimental Protocols
The following provides a generalized, illustrative protocol for the synthesis of 2-
Benzoylcyclohexanone via the Stork enamine acylation method, based on established

chemical principles.

Synthesis of 1-(1-Cyclohexen-1-yl)pyrrolidine (Enamine
Intermediate)
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Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux

condenser.

Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount

of p-toluenesulfonic acid (0.01 eq), and a suitable solvent such as benzene or toluene.

Reaction: The mixture is heated to reflux. The water formed during the condensation reaction

is azeotropically removed and collected in the Dean-Stark trap.

Monitoring: The reaction is monitored by observing the amount of water collected. The

reaction is complete when no more water is formed.

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure

to yield the crude enamine, which is often used in the next step without further purification.

Acylation of the Enamine and Hydrolysis
Acylation: The crude enamine from the previous step is dissolved in an aprotic solvent (e.g.,

dioxane or THF). The solution is cooled in an ice bath. Benzoyl chloride (1.0 eq) is added

dropwise with stirring. An intermediate iminium salt precipitates.

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period, followed

by the addition of an aqueous acid solution (e.g., 10% HCl). The mixture is then heated at

reflux for approximately 1 hour to ensure complete hydrolysis of the iminium salt.

Extraction: The mixture is cooled to room temperature and transferred to a separatory funnel.

The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl

ether).

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate

solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is evaporated under reduced pressure. The resulting crude product

can be purified by recrystallization or column chromatography to yield pure 2-
Benzoylcyclohexanone.
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Experimental Workflow: Synthesis and Purification
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Caption: Experimental workflow for the synthesis of 2-Benzoylcyclohexanone.
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Keto-Enol Tautomerism
A defining characteristic of 2-Benzoylcyclohexanone is its existence in a dynamic equilibrium

between the keto and enol forms.[10] The enol form is significantly stabilized by the formation

of an intramolecular hydrogen bond between the enolic hydroxyl group and the benzoyl

carbonyl oxygen, as well as by conjugation of the C=C double bond with the phenyl ring.

Studies have shown that in aprotic solvents, 2-Benzoylcyclohexanone exists almost entirely

in its enolized form.[11] In aqueous solutions, the enol content is still substantial, reaching over

40%.[11] This equilibrium is fundamental to the compound's reactivity, as both tautomers can

participate in different reaction pathways.

Keto-Enol Tautomerism of 2-Benzoylcyclohexanone
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(1,3-Diketone)
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(Stabilized by H-bond and Conjugation)

 Equilibrium 
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Caption: Equilibrium between the keto and enol tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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